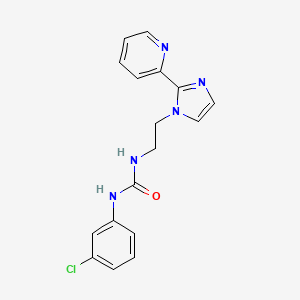

1-(3-chlorophenyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5O/c18-13-4-3-5-14(12-13)22-17(24)21-9-11-23-10-8-20-16(23)15-6-1-2-7-19-15/h1-8,10,12H,9,11H2,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSEHFTKJYRLZFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=CN2CCNC(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea typically involves multi-step organic reactions. One common approach is to start with the chlorination of aniline to obtain 3-chloroaniline. This intermediate is then reacted with isocyanate derivatives to form the urea linkage. The pyridinyl and imidazolyl groups are introduced through subsequent reactions involving pyridine and imidazole derivatives under controlled conditions, often using catalysts and specific solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Physical Properties

The compound exhibits a moderate logP value of 3.1, indicating its lipophilicity, which is essential for membrane permeability and bioavailability in biological systems .

Medicinal Chemistry

- Anticancer Activity : Research has indicated that compounds similar to 1-(3-chlorophenyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea have shown promise in inhibiting cancer cell proliferation. A study demonstrated that imidazole derivatives can induce apoptosis in various cancer cell lines, suggesting potential as anticancer agents .

- Antimicrobial Properties : The presence of the pyridinyl and imidazolyl moieties enhances the compound's ability to disrupt microbial cell membranes, making it a candidate for antimicrobial drug development. Studies have reported significant activity against both Gram-positive and Gram-negative bacteria .

- Neuroprotective Effects : Some derivatives of this compound have been investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's. They may modulate pathways involved in oxidative stress and inflammation, which are critical in neurodegeneration .

Case Studies

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyridinyl and imidazolyl groups play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzymatic activity or interference with signal transduction processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole or Triazolyl Substituents

Compound T.2 : 1-(3-Chlorophenyl)-3-(2-(4-(4-methoxybenzyl)-1H-1,2,3-triazol-1-yl)ethyl)urea

- Structural Difference : Replaces the pyridinyl-imidazole group with a triazole ring linked to a 4-methoxybenzyl moiety.

- Activity: Exhibits VEGFR-2 kinase inhibition comparable to sorafenib, a known antiangiogenic drug. Downregulates VEGFR-2 expression and inhibits tubulogenesis in endothelial cells .

- Key Finding : The triazole group maintains kinase inhibitory activity, but the 4-methoxybenzyl substituent may enhance lipophilicity and membrane permeability.

Urea Derivatives with Sulfonamide or Benzimidazole Linkers

BJ49059 : 1-Phenyl-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}methanesulfonamide

- Structural Difference : Replaces the urea linker with a sulfonamide group.

- No direct activity data are provided, but the retained pyridinyl-imidazole ethyl group suggests possible overlap in target profiles with the parent compound .

3-(1H-1,3-Benzodiazol-2-yl)-1-(2-nitrophenyl)urea

- Structural Difference : Incorporates a benzimidazole core and a nitro group on the phenyl ring.

- Implications: The nitro group may confer electron-withdrawing effects, influencing redox properties or metabolic stability. Benzimidazole moieties are known for DNA intercalation or protease inhibition, suggesting divergent biological targets compared to the parent compound .

Imidazolone and Oxo-Substituted Analogues

3-(3-Chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-yl)urea Hydrate

- Structural Difference : Features an oxo-imidazolone ring instead of a pyridinyl-imidazole group.

- Hydrate formation may stabilize the crystal lattice, as seen in similar urea derivatives .

Compounds Targeting Nitric Oxide Synthase (NOS)

3-(3-Chlorophenyl)-N-{2-[2-(1H-imidazol-1-yl)pyrimidin-4-yl]ethyl}propan-1-amine

- Structural Difference : Lacks the urea linker but retains the 3-chlorophenyl and imidazole groups.

- Activity: Binds to the heme domain of neuronal NOS, inhibiting nitric oxide production. The ethylpyrimidine-imidazole chain likely facilitates hydrophobic interactions with the enzyme’s active site .

- Key Finding: The 3-chlorophenyl-imidazole motif is a critical pharmacophore for NOS inhibition, even in the absence of a urea linker.

Comparative Analysis Table

Key Structural-Activity Relationships (SARs)

Urea Linker : Essential for hydrogen-bonding interactions with kinase ATP-binding pockets (e.g., VEGFR-2) .

Pyridinyl-Imidazole Moiety : Enhances binding to hydrophobic pockets in enzymes or receptors; substitution with triazole retains activity but alters selectivity .

3-Chlorophenyl Group: A common pharmacophore in kinase and NOS inhibitors; electron-withdrawing Cl improves target affinity .

Polar Substituents (e.g., oxo, nitro) : Increase solubility but may reduce membrane permeability .

Biological Activity

The compound 1-(3-chlorophenyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

The synthesis typically involves the reaction of isocyanates with amines, leading to the formation of urea derivatives. The specific synthetic pathway for this compound has not been extensively documented in the literature, but similar compounds have been synthesized using standard organic synthesis techniques such as nucleophilic addition reactions.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing imidazole and pyridine rings have shown potent antiproliferative effects against various cancer cell lines:

- U937 Cells : A study reported an IC50 value of 16.23 μM for a structurally related compound, indicating its strong antiproliferative activity compared to etoposide (17.94 μM) .

- A549 Cells : Compounds with similar urea linkages demonstrated effective inhibition of cell growth in lung adenocarcinoma models .

Antimicrobial Activity

The antimicrobial properties of urea derivatives have been explored extensively. For example, certain thiourea derivatives have shown effectiveness against various bacterial strains such as E. faecalis and K. pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL . Although specific data on the target compound is limited, it is plausible that similar activities could be observed given its structural characteristics.

The proposed mechanisms by which such compounds exert their biological effects include:

- Inhibition of Enzymatic Activity : Many urea derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and survival pathways.

- Interaction with DNA : Some studies suggest that these compounds may intercalate with DNA or affect DNA repair mechanisms, leading to increased apoptosis in cancer cells .

Study 1: Antiproliferative Effects

In a comparative study involving various urea derivatives, it was found that modifications at the pyridine and imidazole positions significantly affected the antiproliferative activity against cancer cell lines. The structure–activity relationship (SAR) analysis revealed that bulky groups at specific positions could enhance or diminish activity .

Study 2: Toxicity Assessment

A toxicity assessment conducted on similar compounds indicated that while they were effective against cancer cells, they also exhibited cytotoxicity towards normal cell lines. The acute oral toxicity was notably reduced for some derivatives, suggesting a potential for therapeutic use with minimized side effects .

Table 1: Biological Activities of Related Compounds

| Compound Name | IC50 (μM) | Target Cell Line | Activity Type |

|---|---|---|---|

| Compound A | 16.23 | U937 | Antiproliferative |

| Compound B | 17.94 | A549 | Antiproliferative |

| Compound C | 40-50 | Various Bacteria | Antimicrobial |

Table 2: Toxicity Profiles

| Compound Name | Acute Oral Toxicity | Cytotoxicity (Normal Cells) |

|---|---|---|

| Compound A | Low | Moderate |

| Compound B | Moderate | High |

Q & A

Q. Can crystallographic studies reveal polymorphic forms affecting solubility or bioactivity?

- Methodological Answer :

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (ethanol/water) and solve structures to compare hydrogen-bonding networks .

- Solubility testing : Compare polymorphs in PBS (pH 7.4) using shake-flask method with HPLC quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.